Pdk4-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

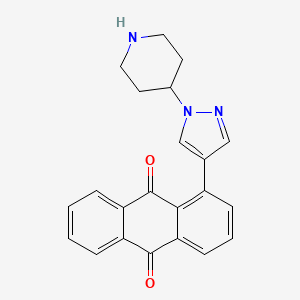

Properties

Molecular Formula |

C22H19N3O2 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

1-(1-piperidin-4-ylpyrazol-4-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C22H19N3O2/c26-21-17-4-1-2-5-18(17)22(27)20-16(6-3-7-19(20)21)14-12-24-25(13-14)15-8-10-23-11-9-15/h1-7,12-13,15,23H,8-11H2 |

InChI Key |

RUCYSQLKCYBLDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=C4C(=CC=C3)C(=O)C5=CC=CC=C5C4=O |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of PDK4-IN-1?

An In-Depth Technical Guide to the Mechanism of Action of PDK4-IN-1

Introduction

Pyruvate dehydrogenase kinase 4 (PDK4) is a critical mitochondrial enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC) through phosphorylation.[1] By inhibiting PDC, PDK4 plays a pivotal role in switching cellular metabolism from glucose oxidation to glycolysis, a phenomenon famously observed in cancer cells known as the Warburg effect.[2][3] Elevated PDK4 expression is associated with various pathologies, including cancer, metabolic diseases like type 2 diabetes, and heart failure.[2][4][5] This makes PDK4 an attractive therapeutic target. This compound, an anthraquinone derivative, has emerged as a potent and orally active allosteric inhibitor of PDK4, demonstrating significant potential in preclinical studies for its anti-diabetic, anti-cancer, and anti-allergic properties.[6] This document provides a comprehensive overview of the mechanism of action, biochemical and cellular activities, and key experimental evaluations of this compound.

Biochemical and Cellular Activity of this compound

This compound acts as a highly potent, allosteric inhibitor of PDK4. It binds to the lipoamide binding site of the enzyme, distinct from the ATP-binding pocket. Its inhibitory action restores the activity of the PDC, promoting mitochondrial respiration over aerobic glycolysis. This fundamental mechanism underlies its diverse biological effects, from inducing apoptosis in cancer cells to improving glucose homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (also identified as compound 8c).[2][5][6]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / System | Description | Reference(s) |

|---|---|---|---|---|

| IC₅₀ | 84 nM | Biochemical Assay | Concentration required for 50% inhibition of PDK4 enzymatic activity. | [2][5][6] |

| PDHE1α Phosphorylation | 10 µM | HEK293T cells | Concentration that inhibits phosphorylation of PDHE1α at Ser²³², Ser²⁹³, and Ser³⁰⁰. | [6] |

| Cell Proliferation | 50 µM | HCT116, RKO | Concentration that significantly impedes the proliferation of human colon cancer cells over 72 hours. | [6] |

| Apoptosis Induction | 10-50 µM | HCT116, RKO | Dose-dependent increase in apoptosis observed after 24 hours of treatment. | [6] |

| p53 Phosphorylation | 10-50 µM | HCT116, RKO | Dose-dependent increase in phosphorylation of p53 on serine 15. | [6] |

| Akt Phosphorylation | 10 µM | AML12 cells | Concentration that significantly increases phosphorylation of Akt. | [6] |

| β-hexosaminidase Release | 10-20 µM | BMMCs | Dose-dependently inhibits the release from IgE/antigen-activated bone marrow-derived mast cells. |[6] |

Table 2: In Vivo Effects and Pharmacokinetics of this compound

| Parameter | Value / Observation | Animal Model | Description | Reference(s) |

|---|---|---|---|---|

| Glucose Tolerance | 100 mg/kg (oral, daily) | C57BL/6J mice | Administration for one week significantly improves glucose tolerance. | [6] |

| Bioavailability | 64% | Rat | Oral bioavailability of the compound. | [6] |

| Half-life (t₁/₂) | >7 hours | Rat | The time required for the concentration of the drug to be reduced by half. | [6] |

| Clearance (CL) | 0.69 L/h/kg | Rat | The volume of plasma cleared of the drug per unit time. |[6] |

Signaling Pathways and Mechanism of Action

PDK4's primary function is to phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), which curtails the conversion of pyruvate to acetyl-CoA.[1] this compound, by inhibiting PDK4, prevents this phosphorylation event. This reactivates the PDC, shunting pyruvate into the TCA cycle for oxidative phosphorylation. In cancer cells, this metabolic shift from glycolysis back to oxidative phosphorylation is detrimental, leading to reduced proliferation and the induction of apoptosis. The diagram below illustrates this signaling cascade and the intervention point of this compound.

Caption: Mechanism of this compound action on cellular metabolism and cancer pathways.

Experimental Protocols and Workflows

The characterization of this compound involves a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its effects on cellular pathways, and culminating in in vivo studies to evaluate its therapeutic potential and pharmacokinetic profile.

Key Experimental Methodologies

-

PDK4 Kinase Inhibition Assay (Biochemical):

-

Objective: To determine the IC₅₀ value of this compound against PDK4.

-

Protocol Outline: Recombinant human PDK4 enzyme is incubated with a peptide substrate corresponding to the phosphorylation site on PDHE1α, along with ATP (often radiolabeled ³²P-ATP or ³³P-ATP). The inhibitor, this compound, is added at varying concentrations. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The reaction is then stopped, and the amount of phosphorylated substrate is quantified, typically by scintillation counting or filter-binding assays. The IC₅₀ is calculated by fitting the dose-response data to a four-parameter logistic curve.

-

-

Cell Proliferation Assay:

-

Objective: To measure the effect of this compound on the growth of cancer cells.

-

Protocol Outline: Human colon cancer cells (e.g., HCT116, RKO) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound (e.g., 0-50 µM) for a specified duration (e.g., 72 hours). Cell viability and proliferation are assessed using methods such as the MTT assay, CCK-8 assay, or direct cell counting.[6]

-

-

Apoptosis Assay:

-

Objective: To determine if this compound induces programmed cell death.

-

Protocol Outline: HCT116 and RKO cells are treated with this compound (e.g., 10-50 µM) for 24 hours. Apoptosis can be quantified using several methods:

-

Annexin V/PI Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Caspase Activity: Cleavage of key apoptotic proteins like caspase-3 and PARP1 is assessed by Western blot.[6]

-

-

-

Western Blot Analysis:

-

Objective: To analyze changes in protein expression and phosphorylation states.

-

Protocol Outline: Cells (e.g., HEK293T, HCT116, RKO) are treated with this compound. Following treatment, cells are lysed, and protein concentrations are determined (e.g., via BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-PDHE1α, total PDHE1α, phospho-p53, BAX, BCL-xL, cleaved caspase-3).[6] After incubation with appropriate secondary antibodies, signals are detected using chemiluminescence.[4]

-

General Experimental Workflow

The logical progression of experiments to characterize a novel kinase inhibitor like this compound is depicted below.

Caption: A typical experimental workflow for characterizing a PDK4 inhibitor.

Conclusion

This compound is a potent and specific allosteric inhibitor of PDK4 that effectively reverses the glycolytic switch in cancer cells and modulates metabolic pathways relevant to diabetes and allergic reactions.[6] Its mechanism of action is centered on the reactivation of the pyruvate dehydrogenase complex, thereby enhancing mitochondrial oxidative phosphorylation.[1] The comprehensive preclinical data, including a favorable in vivo pharmacokinetic profile, highlight this compound as a promising lead compound for the development of novel therapeutics targeting diseases driven by metabolic dysregulation.[6] Further investigation in relevant cancer xenograft models and advanced preclinical toxicology studies are warranted to translate these findings into clinical applications.

References

- 1. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

PDK4-IN-1: An Allosteric Inhibitor of Pyruvate Dehydrogenase Kinase 4

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a critical mitochondrial enzyme that functions as a key metabolic regulator by phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC). This inhibition diverts pyruvate from oxidative phosphorylation, a mechanism implicated in various pathologies including metabolic diseases and cancer. Consequently, PDK4 has emerged as a promising therapeutic target. This document provides a comprehensive technical overview of PDK4-IN-1, a potent and orally active allosteric inhibitor of PDK4. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and illustrate the associated signaling pathways.

Introduction to PDK4 and its Role in Metabolism

Pyruvate Dehydrogenase Kinase 4 is a member of the PDK/BCKDK protein kinase family, located in the mitochondrial matrix.[1] Its primary function is to inhibit the Pyruvate Dehydrogenase Complex (PDC) by phosphorylating the E1α subunit.[1][2] This action blocks the conversion of pyruvate to acetyl-CoA, a crucial entry point into the tricarboxylic acid (TCA) cycle for cellular respiration.[1] The expression and activity of PDK4 are regulated by a variety of factors, including insulin, glucocorticoids, retinoic acid, and peroxisome proliferator-activated receptors (PPARs).[1] Upregulation of PDK4 is associated with metabolic inflexibility observed in conditions like type 2 diabetes and obesity, and it has been shown to promote tumorigenesis through cascades like the CREB-RHEB-mTORC1 signaling pathway.[1][3][4]

This compound: A Potent Allosteric Inhibitor

This compound is an anthraquinone derivative identified as a potent, cell-penetrating, and orally active allosteric inhibitor of PDK4.[5][6] It exhibits significant potential for the treatment of metabolic diseases, cancer, and allergic conditions.[5][7]

Mechanism of Action

Unlike ATP-competitive inhibitors that target the nucleotide-binding pocket, this compound functions allosterically. It binds with high affinity to the lipoamide-binding site on the PDK4 enzyme.[6] This binding induces a conformational change that inhibits the kinase's ability to phosphorylate the PDC, thereby promoting glucose oxidation.

Quantitative Data Summary

The inhibitory potency and pharmacokinetic profile of this compound have been characterized through various studies. The key quantitative metrics are summarized below for easy reference.

| Parameter | Value | Species | Assay/Method | Reference |

| IC₅₀ | 84 nM | Human | In vitro Kinase Assay | [5][8] |

| Bioavailability | 64% | Rat | Oral Administration | [5] |

| Half-life (t₁/₂) | > 7 hours | Rat | Oral Administration | [5] |

| Clearance (CL) | 0.69 L/h/kg | Rat | Oral Administration | [5] |

Biological Activity of this compound

In Vitro Activity

This compound has demonstrated significant activity in various cell-based assays.

-

Anticancer Effects:

-

Potently represses cellular transformation and proliferation in human colon cancer cell lines (HCT116 and RKO).[5][8]

-

Significantly reduces colony formation efficiency in HCT116 and RKO cells.[5]

-

Induces apoptosis in a dose-dependent manner in cancer cells, mediated by decreasing the expression of the anti-apoptotic protein BCL-xL and increasing the pro-apoptotic protein BAX.[5][8] This leads to increased cleavage of PARP1 and caspase 3.[5]

-

Inhibits the phosphorylation of the PDH E1α subunit at key serine residues (Ser232, Ser293, and Ser300) in HEK293T cells.[5]

-

Induces dose-dependent phosphorylation of the tumor suppressor p53 on serine 15 in HCT116 and RKO cells.[5]

-

-

Anti-allergic Effects:

-

Dose-dependently inhibits the release of β-hexosaminidase from IgE/antigen-activated bone marrow-derived mast cells (BMMCs).[5]

-

In Vivo Activity

Animal models have confirmed the therapeutic potential of this compound.

-

Antidiabetic Effects:

-

Daily oral administration (100 mg/kg) for one week significantly improves glucose tolerance in diet-induced obese C57BL/6J mice.[5]

-

-

Pharmacokinetics:

-

Demonstrates good oral bioavailability, a long half-life, and moderate clearance in rats, suggesting a favorable profile for therapeutic use.[5]

-

PDK4 Signaling Pathway

PDK4 is a central node in cellular metabolism, integrating signals from various pathways to regulate the flux of pyruvate into the TCA cycle. Its inhibition by this compound effectively reverses the metabolic switch away from glucose oxidation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

In Vitro PDK4 Kinase Assay (Adapta® Universal Kinase Assay)

This protocol is adapted for determining the IC₅₀ of an inhibitor against PDK4. The Adapta® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures ADP formation.

Materials:

-

Recombinant human PDK4 enzyme

-

PDH E1α peptide substrate (e.g., KKKYHGHSMSDPGVSYRT)[9]

-

Adapta® Eu-anti-ADP Antibody

-

Adapta® Alexa Fluor® 647 ADP Tracer

-

ATP

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Low-volume 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series into the assay buffer to achieve a 4x final concentration with a final DMSO concentration of ≤4%.

-

Reaction Setup: a. Add 2.5 µL of the 4x compound dilution to the assay wells. b. Add 5 µL of a 2x solution of the PDH peptide substrate and ATP in assay buffer. A typical final concentration is 100 µM for the peptide and 10 µM for ATP. c. To initiate the reaction, add 2.5 µL of a 4x solution of PDK4 enzyme in assay buffer. The final enzyme concentration should be pre-determined to produce ~80% of the maximum signal (EC₈₀).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: a. Add 5 µL of the detection mix (Eu-anti-ADP antibody and Alexa Fluor® 647 ADP Tracer in TR-FRET dilution buffer) to each well. b. Incubate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

-

Analysis: Calculate the emission ratio (665/615). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell Proliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

HCT116 or RKO colon cancer cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well clear-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitor (e.g., 0-50 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, until a distinct color change is observed.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Western Blot for Phospho-PDH E1α

This protocol is for assessing the direct target engagement of this compound in cells by measuring the phosphorylation status of its substrate.

Materials:

-

HEK293T cells (or other relevant cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-PDH-E1α (Ser293), anti-total PDH-E1α, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle for 24 hours.[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with the primary antibody (e.g., anti-phospho-PDH-E1α) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities. Normalize the phospho-PDH signal to the total PDH signal and/or the loading control (β-actin) to determine the relative change in phosphorylation.

Conclusion

This compound is a well-characterized, potent allosteric inhibitor of PDK4 with demonstrated efficacy in cellular and animal models of metabolic disease and cancer. Its favorable pharmacokinetic profile and specific mechanism of action make it a valuable research tool and a promising lead compound for therapeutic development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of PDK4 inhibition.

References

- 1. PDK4 - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Pdk4 pyruvate dehydrogenase kinase, isoenzyme 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. PDK4 pyruvate dehydrogenase kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. This compound hydrochloride | PDK | Apoptosis | TargetMol [targetmol.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

The Impact of PDK4-IN-1 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a critical mitochondrial enzyme that acts as a gatekeeper for glucose metabolism. By phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex, PDK4 inhibits the conversion of pyruvate to acetyl-CoA, thereby limiting the entry of glycolytic products into the tricarboxylic acid (TCA) cycle.[1][2][3] This metabolic switch forces cells to rely more on glycolysis for ATP production, a phenomenon famously observed in cancer cells and known as the Warburg effect.[1] Upregulation of PDK4 is associated with various pathologies, including cancer, diabetes, and vascular calcification, making it an attractive target for therapeutic intervention.[1][4][5]

PDK4-IN-1 is a potent and orally active anthraquinone derivative that specifically inhibits PDK4 with a half-maximal inhibitory concentration (IC50) of 84 nM.[6][7][8][9][10] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of this promising inhibitor.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of PDK4.[8] Its primary mechanism of action is the prevention of PDK4-mediated phosphorylation of the E1α subunit of the PDH complex. This inhibition restores PDH activity, allowing for the conversion of pyruvate to acetyl-CoA and promoting oxidative phosphorylation over aerobic glycolysis.[1][11] Studies have shown that treatment with this compound leads to a significant decrease in the phosphorylation of serine residues (Ser232, Ser293, and Ser300) on PDHE1α.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

| Parameter | Value | Reference |

| IC50 for PDK4 | 84 nM | [6][7][9][10] |

Table 1: Inhibitory Potency of this compound

| Cell Line | Treatment | Effect | Reference |

| HCT116 (human colon cancer) | 50 μM this compound for 0-72 hours | Significantly impeded proliferation | [6] |

| RKO (human colon cancer) | 50 μM this compound for 0-72 hours | Significantly impeded proliferation | [6] |

| HCT116 | 10-50 μM this compound for 24 hours | Dose-dependent increase in apoptosis | [6] |

| RKO | 10-50 μM this compound for 24 hours | Dose-dependent increase in apoptosis | [6] |

| HEK293T | 10 μM this compound for 24 hours | Inhibition of PDHE1α phosphorylation (Ser232, Ser293, Ser300) | [6] |

| AML12 (mouse hepatocyte) | 10 μM this compound | Significant increase in p-Akt | [6] |

| BMMCs (Bone Marrow-Derived Mast Cells) | 10 μM and 20 μM this compound | Dose-dependent inhibition of β-hexosaminidase release | [6] |

Table 2: Cellular Effects of this compound Treatment

Signaling Pathways and Experimental Workflows

Metabolic Regulation by PDK4

PDK4 plays a central role in the metabolic switch between glycolysis and oxidative phosphorylation. Inhibition of PDK4 by this compound reverses the Warburg effect, promoting mitochondrial respiration.

Caption: Metabolic regulation by PDK4 and its inhibition by this compound.

Apoptosis Induction by this compound

This compound treatment has been shown to induce apoptosis in cancer cells through the modulation of key signaling molecules.

Caption: Apoptosis induction pathway activated by this compound treatment.

Inhibition of Proliferation and Metastasis

Inhibition of PDK4 has been linked to the suppression of cancer cell migration and invasion through the modulation of several signaling pathways, including ERK, SRC, and JNK.

References

- 1. Targeting PDK4 inhibits breast cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDK4 - Wikipedia [en.wikipedia.org]

- 3. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 4. PDK4 promotes vascular calcification by interfering with autophagic activity and metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound hydrochloride | PDK | Apoptosis | TargetMol [targetmol.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. abmole.com [abmole.com]

- 10. labshake.com [labshake.com]

- 11. Down-regulation of PDK4 is Critical for the Switch of Carbohydrate Catabolism during Syncytialization of Human Placental Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PDK4-IN-1 in the Regulation of Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a critical mitochondrial enzyme that acts as a gatekeeper for glucose oxidation by phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC). This inhibition shunts pyruvate away from the tricarboxylic acid (TCA) cycle, a key process in cellular respiration. In metabolic diseases such as type 2 diabetes, elevated PDK4 activity contributes to hyperglycemia by impairing glucose utilization. PDK4-IN-1, a potent and orally active anthraquinone derivative, has emerged as a promising allosteric inhibitor of PDK4. This technical guide provides an in-depth overview of the role of this compound in regulating glucose metabolism, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Introduction to PDK4 and its Role in Glucose Homeostasis

PDK4 is a member of the pyruvate dehydrogenase kinase family of enzymes that play a pivotal role in cellular fuel selection.[1] Located in the mitochondrial matrix, PDK4's primary function is to phosphorylate and thereby inhibit the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[2] The PDC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, which is a key substrate for the TCA cycle and subsequent ATP production through oxidative phosphorylation.[1]

Under conditions of fasting or in disease states like diabetes, the expression and activity of PDK4 are upregulated.[3] This leads to the inhibition of PDC, which conserves pyruvate and other three-carbon compounds for gluconeogenesis in the liver, thus helping to maintain blood glucose levels.[3] However, chronic upregulation of PDK4 in insulin-resistant states contributes to hyperglycemia by preventing glucose oxidation in peripheral tissues like skeletal muscle.[4] Therefore, inhibition of PDK4 is a compelling therapeutic strategy to enhance glucose utilization and improve glycemic control.

This compound: A Potent Allosteric Inhibitor of PDK4

This compound (also known as compound 8c) is a novel, orally bioavailable anthraquinone derivative that has been identified as a potent and selective inhibitor of PDK4.[5][6][7]

Mechanism of Action

This compound acts as an allosteric inhibitor, binding to a site distinct from the ATP-binding pocket of the enzyme.[8] This binding induces a conformational change in PDK4, leading to its inactivation. By inhibiting PDK4, this compound prevents the phosphorylation of the PDC, thereby maintaining the PDC in its active, dephosphorylated state. This, in turn, promotes the conversion of pyruvate to acetyl-CoA and enhances glucose oxidation.

dot

Caption: Mechanism of Action of this compound.

Quantitative Data on the Efficacy of PDK4 Inhibition

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and the metabolic effects of PDK4 inhibition observed in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | PDK4 | 84 | Enzymatic Assay | [5][6][7] |

Table 2: Effects of PDK4 Deficiency on Glucose Metabolism in Diet-Induced Obese Mice

Note: Data from PDK4 knockout mice are presented as a surrogate to illustrate the potential effects of potent and specific PDK4 inhibition.

| Parameter | Wild-Type Mice | PDK4 Knockout Mice | Fold Change/Difference | Reference |

| Fasting Blood Glucose (mmol/L) | 8.2 ± 0.8 | 5.9 ± 0.3 | 28% decrease | [4] |

| Glucose Tolerance (AUC, min·mg·dl⁻¹) | 40,170 ± 1,010 | 36,410 ± 620 | 9.3% improvement | [4] |

| Diaphragm Glucose Oxidation (µmol·h⁻¹·g⁻¹) | 0.57 ± 0.05 (in the presence of palmitate) | 1.48 ± 0.05 | 2.6-fold increase | [4] |

Experimental Protocols

PDK4 Kinase Activity Assay (In Vitro)

This protocol is adapted from established methods for measuring PDK kinase activity.[9]

Materials:

-

Recombinant human PDK4 enzyme

-

Pyruvate Dehydrogenase E1α (PDHE1α) subunit (substrate)

-

ATP

-

This compound or other test compounds

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phospho-specific antibodies against PDHE1α (e.g., anti-pSer293, anti-pSer300)[9]

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

96-well plates

-

Plate reader for luminescence or fluorescence detection

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

In a 96-well plate, add the kinase assay buffer, recombinant PDK4 enzyme, and the PDHE1α substrate.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the level of PDHE1α phosphorylation using an ELISA-based method with phospho-specific antibodies or by Western blotting.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Caption: Workflow for PDK4 Kinase Activity Assay.

Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese Mice

This protocol is a generalized procedure for performing an OGTT in a diet-induced obesity mouse model.[4]

Animals and Diet:

-

Male C57BL/6J mice.

-

Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks).

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control orally (p.o.) one hour before the glucose challenge.[5]

-

Measure the baseline blood glucose level (t=0) from a tail snip using a glucometer.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

dot

Caption: Workflow for Oral Glucose Tolerance Test.

Signaling Pathways and Logical Relationships

The inhibition of PDK4 by this compound sets off a cascade of events that ultimately leads to enhanced glucose metabolism. The following diagram illustrates the key signaling pathway.

dot

Caption: Signaling Pathway of this compound in Glucose Metabolism.

Conclusion

This compound is a potent and specific inhibitor of PDK4 that holds significant promise for the treatment of metabolic diseases characterized by impaired glucose utilization. By preventing the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex, this compound promotes glucose oxidation and improves glucose homeostasis. The preclinical data strongly support its development as a therapeutic agent. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in managing type 2 diabetes and other metabolic disorders.

References

- 1. Pyruvate Dehydrogenase Kinase 4: Regulation by Thiazolidinediones and Implication in Glyceroneogenesis in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Pyruvate Dehydrogenase Kinase 4 in Regulation of Blood Glucose Levels [scholarworks.indianapolis.iu.edu]

- 4. Pyruvate dehydrogenase kinase-4 deficiency lowers blood glucose and improves glucose tolerance in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound hydrochloride | PDK | Apoptosis | TargetMol [targetmol.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound ≥98% (HPLC) | 2310262-11-2 [sigmaaldrich.com]

- 9. Monitoring phosphorylation of the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Cancer Properties of PDK4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-cancer properties of PDK4-IN-1, a potent and orally active inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in oncology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the anti-cancer effects of this compound.

| Compound | Target | IC50 | Cell Lines | Reference |

| This compound | PDK4 | 84 nM | Not specified in publicly available data | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Treatment | Concentration | Duration | Effect | Reference |

| HCT116 (Colon Cancer) | This compound | 10-50 µM | 24 hours | Dose-dependent increase in apoptosis | [1] |

| RKO (Colon Cancer) | This compound | 10-50 µM | 24 hours | Dose-dependent increase in apoptosis | [1] |

| HCT116 (Colon Cancer) | PDK4 Knockdown | Not Applicable | Not Applicable | Reduced cell migration and invasion; Increased apoptosis | [2] |

| LoVo (Colon Cancer) | PDK4 Knockdown | Not Applicable | Not Applicable | Reduced cell migration and invasion; Increased apoptosis | [2] |

| DLD1 (Colon Cancer) | PDK4 Knockdown | Not Applicable | Not Applicable | Reduced cell migration and invasion | [2] |

Table 2: In Vitro Anti-Cancer Effects of PDK4 Inhibition in Colon Cancer Cell Lines

| Animal Model | Treatment | Dosage | Duration | Effect | Reference |

| Nude mice with HCT116 xenografts | PDK4 Knockdown + 5-FU | Not specified | Not specified | Increased effectiveness of 5-FU in inhibiting tumor growth | [3] |

Table 3: In Vivo Anti-Cancer Effects of PDK4 Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

-

HCT116 or RKO human colorectal cancer cell lines

-

McCoy's 5A Medium or appropriate culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HCT116 or RKO cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 3,750 cells/well.[4]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins to assess the pro-apoptotic effects of this compound.

Materials:

-

HCT116 or RKO cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PDK4, anti-p-PDH, anti-PDH, anti-cleaved-caspase-3, anti-PARP, anti-Bcl-2, anti-BAX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well plates and treat with this compound as described for the viability assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions can be found on the manufacturer's datasheet (e.g., anti-PDK4 at 1:1000).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

-

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PDK4 inhibition in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

-

HCT116 or RKO cells

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Tumor Cell Implantation:

-

Harvest HCT116 or RKO cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

-

Compound Administration:

-

Administer this compound or vehicle control to the respective groups according to the desired schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

-

Endpoint and Analysis:

-

Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Tumor tissue can be further processed for histological or molecular analysis (e.g., Western blot, immunohistochemistry).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by PDK4 and a general workflow for evaluating PDK4 inhibitors.

References

The Role of PDK4 in Tumorigenesis and Proliferation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyruvate dehydrogenase kinase 4 (PDK4) is a mitochondrial enzyme that plays a critical, albeit complex and often contradictory, role in cancer biology. By phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex, PDK4 acts as a crucial gatekeeper for glucose metabolism, shunting pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards glycolysis. This metabolic reprogramming, known as the Warburg effect, is a hallmark of many cancers, providing rapidly proliferating cells with the necessary building blocks for biosynthesis. However, the specific role of PDK4 in tumorigenesis is highly context-dependent, acting as a potent oncogene in some cancers while functioning as a tumor suppressor in others. This guide provides an in-depth analysis of the multifaceted functions of PDK4, detailing its involvement in key signaling pathways, summarizing quantitative data on its expression and activity, and providing the experimental protocols necessary to investigate its role in cancer.

The Dual Role of PDK4 in Cancer

The function of PDK4 in cancer is not uniform; its expression and impact on cell proliferation and tumor growth vary significantly across different cancer types.

PDK4 as an Oncogene

In many malignancies, elevated PDK4 expression is linked to aggressive tumor phenotypes, including enhanced proliferation, invasion, and chemoresistance.

-

Ovarian Cancer: Overexpression of PDK4 promotes cell proliferation, invasion, and resistance to chemotherapy agents like paclitaxel and cisplatin.[1] High PDK4 expression is associated with poor overall and progression-free survival in ovarian cancer patients.[1]

-

Colorectal Cancer: PDK4 expression is positively correlated with drug resistance.[2] Knockdown of PDK4 sensitizes colon cancer cells to 5-fluorouracil (5-FU) and oxaliplatin.[2]

-

Lung Adenocarcinoma: PDK4 is often upregulated in cisplatin-resistant lung adenocarcinoma cells, and this upregulation is directly linked to enhanced tumor growth and chemoresistance.[3]

-

Bladder Cancer: PDK4 is upregulated in bladder cancer cell lines, and its inhibition leads to reduced proliferation.[4] It has been implicated in promoting migration and invasion through various signaling pathways.[5]

-

Gastric Cancer: PDK4 is highly expressed in gastric cancer cells and is associated with tumor stage, grade, and poor patient prognosis.[6][7]

-

Breast Cancer: High expression of PDK4 in breast cancer correlates with poor patient outcomes.[8]

PDK4 as a Tumor Suppressor

Conversely, in certain cancer types, particularly those reliant on oxidative phosphorylation (OXPHOS), PDK4 expression is downregulated, and its loss is associated with malignant progression.

-

Hepatocellular Carcinoma (HCC): PDK4 is significantly downregulated in HCC tissues compared to adjacent non-cancerous tissues.[9][10] Loss of PDK4 expression in HCC cells promotes proliferation, tumorigenicity, motility, and invasion.[9][10] Low PDK4 expression is also associated with enhanced lipogenesis.[11]

-

Bladder Cancer (Advanced Stages): While initially appearing oncogenic, recent evidence from murine models and human samples suggests that PDK4 expression is lost in more advanced, muscle-invasive bladder cancer, indicating a potential tumor-suppressive role in later stages.[12]

-

Lung Cancer: Some studies have reported a tumor-suppressive role for PDK4 in lung cancer, where its downregulation can drive the epithelial-mesenchymal transition (EMT) and promote resistance to therapies like erlotinib.[13][14]

Key Signaling Pathways and Regulatory Mechanisms

PDK4 is a downstream effector and upstream regulator in several critical signaling cascades that control cell metabolism, growth, and survival.

Metabolic Regulation via PDH Inhibition

The canonical function of PDK4 is the inhibition of the Pyruvate Dehydrogenase (PDH) complex. This action blocks the conversion of pyruvate to acetyl-CoA, preventing its entry into the TCA cycle and forcing a metabolic shift towards aerobic glycolysis. This is a central mechanism by which PDK4 supports the metabolic reprogramming observed in many tumors.[8][15][16]

Caption: Core metabolic function of PDK4 in regulating the Pyruvate Dehydrogenase complex.

The CREB-RHEB-mTORC1 Signaling Axis

In some contexts, PDK4 functions as a novel activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. PDK4 binds to and stabilizes the transcription factor CREB, which in turn transactivates the expression of RHEB, a direct activator of mTORC1.[17] This cascade potentiates the Warburg effect by upregulating mTORC1 effectors like HIF-1α and PKM2.[17]

Caption: PDK4 promotes tumorigenesis via the CREB-RHEB-mTORC1 signaling cascade.

Regulation by TGF-β and Role in Chemoresistance

Transforming growth factor β (TGFβ) signaling can mediate drug resistance by upregulating PDK4 expression.[2] In drug-resistant colon cancer cells, treatment with agents like 5-FU induces TGFβ signaling, which in turn increases PDK4 levels.[2] Elevated PDK4 contributes to the chemoresistant phenotype by inhibiting apoptosis.[2]

Caption: TGFβ-mediated upregulation of PDK4 contributes to chemotherapy resistance.

MicroRNA-Mediated Regulation

PDK4 expression is post-transcriptionally regulated by microRNAs (miRNAs), which typically act as tumor suppressors by targeting PDK4 mRNA for degradation.

-

miR-211: In breast cancer, miR-211 is often downregulated.[8] It directly targets PDK4, and its overexpression can suppress the Warburg effect, reduce proliferation, and induce apoptosis.[8]

-

miR-182: In lung adenocarcinoma, miR-182 is dysregulated and inversely correlated with PDK4 expression. By suppressing PDK4, miR-182 can promote tumorigenesis, highlighting the context-dependent nature of PDK4's role.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on PDK4 expression and its functional impact.

Table 1: PDK4 Expression in Human Tissues

| Cancer Type | Comparison | Finding | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma (HCC) | Tumor vs. Adjacent Non-Cancerous | PDK4 expression is significantly lower in HCC tissues. Low expression was found in 82.1% of tumors vs. 20.5% of adjacent tissues. | [9] |

| Hepatocellular Carcinoma (HCC) | 61 HCC Biopsies | PDK4 mRNA was significantly downregulated in HCC specimens compared with non-cancerous liver tissues. | [9][18] |

| Bladder Cancer | Malignant Cell Lines vs. Benign | PDK4 mRNA expression was increased 20- to 100-fold in malignant cell lines compared to a benign urothelial cell line. | [4] |

| Bladder Cancer | T3 Tumor vs. Normal Tissue | PDK4 mRNA expression was approximately 2-fold higher in T3 bladder cancer tissues compared to normal tissues. | [5] |

| Breast Cancer | Tumor vs. Normal Tissue (TCGA) | PDK4 mRNA expression was found to be lower in 1109 tumor tissues compared to 113 normal tissues. | [19] |

| Ovarian Cancer | Tumor vs. Adjacent Non-Cancerous | PDK4 expression was significantly elevated in ovarian cancer tissues. |[1] |

Table 2: Functional Impact of PDK4 Modulation

| Cancer Type | Experiment | Result | Reference |

|---|---|---|---|

| Ovarian Cancer | PDK4 Overexpression | Markedly promoted cell proliferation and invasion. | [1] |

| Hepatocellular Carcinoma (HCC) | PDK4 Knockdown (shRNA) | Markedly promoted the proliferation of HCC cell lines (BEL-7402 and BEL-7404) in vitro. | [9] |

| Bladder Cancer | PDK4 Knockdown (siRNA) | ~60% knockdown of PDK4 mRNA resulted in an ~40% reduction in cellular proliferation in HTB-5 cells. | [4] |

| Ovarian Cancer | PDK4 Overexpression | Cells became significantly more resistant to paclitaxel and cisplatin. | [1] |

| Colon Cancer | PDK4 Knockdown | Sensitized colon cancer cells to 5-FU or oxaliplatin-induced apoptosis. | [2] |

| Bladder Cancer | PDK4 Knockdown (siRNA) | Reduced the migratory and invasive capacity of T24 and J82 bladder cancer cells. |[5] |

Experimental Protocols and Methodologies

This section provides detailed protocols for key experiments used to elucidate the function of PDK4.

General Experimental Workflow

Investigating the role of PDK4 typically follows a workflow that begins with expression analysis, proceeds to functional characterization using gain- and loss-of-function studies, and culminates in in vivo validation.

Caption: A standard experimental workflow for investigating the role of PDK4 in cancer.

Immunohistochemistry (IHC)

-

Objective: To determine the expression and localization of PDK4 protein in tissue specimens.

-

Protocol:

-

Tissue Preparation: Paraffin-embedded, archived specimens of cancerous and adjacent non-cancerous tissues are sectioned (e.g., 4-5 µm).

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed, often using a citrate buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a serum-based blocking solution.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody against PDK4 (e.g., rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate kit for visualization.

-

Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

-

Scoring: Staining is scored based on intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells. A final score (e.g., H-score) can be calculated by multiplying the intensity and percentage scores.[9]

-

Cell Proliferation Assays

-

Objective: To measure the effect of PDK4 modulation on cell growth rate.

-

Protocols:

-

CCK-8/MTS Assay:

-

Seed cells (e.g., 2,000-5,000 cells/well) with modulated PDK4 expression in a 96-well plate.

-

At specified time points (e.g., 24, 48, 72 hours), add CCK-8 or MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9][20]

-

-

Colony Formation Assay:

-

Plate a low density of cells (e.g., 500-1,000 cells) in a 6-well plate.

-

Culture for 10-14 days, allowing individual cells to form colonies.

-

Fix the colonies with methanol and stain with 0.1% crystal violet.

-

Count the number of visible colonies (typically >50 cells).[9]

-

-

Cell Migration and Invasion Assays

-

Objective: To assess the impact of PDK4 on the migratory and invasive potential of cancer cells.

-

Protocol (Transwell Assay):

-

Use 24-well Transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the membrane with Matrigel.

-

Seed cells (e.g., 5 x 10⁴) in serum-free medium into the upper chamber.

-

Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-migrated/invaded cells from the top surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the bottom surface with methanol and stain with crystal violet.

-

Image and count the stained cells under a microscope.[1]

-

In Vivo Xenograft Tumor Model

-

Objective: To confirm the in vitro effects of PDK4 on tumorigenesis in a living organism.

-

Protocol:

-

Cell Preparation: Harvest cancer cells overexpressing PDK4 or with PDK4 knockdown, along with corresponding control cells. Resuspend in a sterile solution like PBS or Matrigel.

-

Injection: Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶) into the flank of immunocompromised mice (e.g., 6-week-old nude mice).

-

Tumor Monitoring: Monitor the mice regularly. Measure tumor size with calipers at set intervals (e.g., every 3-4 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: After a predetermined period (e.g., 4-6 weeks) or when tumors reach a maximum allowed size, euthanize the mice.

-

Analysis: Excise the tumors, weigh them, and process them for further analysis such as IHC for proliferation markers (e.g., Ki67).[1]

-

Conclusion and Therapeutic Implications

PDK4 is a pivotal regulator of cancer cell metabolism and proliferation, but its role is complex and highly dependent on the specific tumor type and its metabolic wiring. In glycolytically dependent cancers like ovarian and colon cancer, PDK4 acts as an oncogene, making it an attractive therapeutic target.[1][2] Inhibitors of PDK4, such as the pan-PDK inhibitor Dichloroacetate (DCA) or more specific compounds, could reverse the Warburg effect, resensitize tumors to chemotherapy, and inhibit proliferation.[15][21]

Conversely, in cancers like HCC where PDK4 appears to be a tumor suppressor, targeting PDK4 could be detrimental.[9][10] This highlights the critical need for biomarker-driven therapeutic strategies. Future research should focus on elucidating the upstream regulatory networks that dictate PDK4 expression in different cancers and identifying the precise contexts in which PDK4 inhibition would be most effective. A deeper understanding of these mechanisms will be essential for the successful clinical translation of PDK4-targeting therapies.

References

- 1. Overexpression of PDK4 is associated with cell proliferation, drug resistance and poor prognosis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transforming Growth Factor β Mediates Drug Resistance by Regulating the Expression of Pyruvate Dehydrogenase Kinase 4 in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDK4 promotes tumorigenesis and cisplatin resistance in lung adenocarcinoma via transcriptional regulation of EPAS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. PDK4 Constitutes a Novel Prognostic Biomarker and Therapeutic Target in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Increased Expression of PDK4 Was Displayed in Gastric Cancer and Exhibited an Association With Glucose Metabolism [frontiersin.org]

- 8. Targeting PDK4 inhibits breast cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of PDK4 expression promotes proliferation, tumorigenicity, motility and invasion of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of PDK4 expression promotes proliferation, tumorigenicity, motility and invasion of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Downregulation of PDK4 Increases Lipogenesis and Associates with Poor Prognosis in Hepatocellular Carcinoma [jcancer.org]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance [frontiersin.org]

- 14. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]

- 17. PDK4 Protein Promotes Tumorigenesis through Activation of cAMP-response Element-binding Protein (CREB)-Ras Homolog Enriched in Brain (RHEB)-mTORC1 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Expression and clinical significance of PDK family in breast cancer based on data mining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]

The Dawn of a New Therapeutic Era: A Technical Guide to the Initial Discovery and Synthesis of Novel PDK4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Pyruvate Dehydrogenase Kinase 4 (PDK4) has emerged as a critical regulator in cellular metabolism, playing a pivotal role in the pathogenesis of numerous diseases, including cancer, diabetes, and heart failure.[1][2][3] Its function as an inhibitor of the Pyruvate Dehydrogenase Complex (PDC) places it at the crossroads of glycolysis and mitochondrial respiration, making it a highly attractive target for therapeutic intervention.[4] This technical guide provides an in-depth overview of the initial discovery and synthesis of novel PDK4 inhibitors, presenting key data, detailed experimental protocols, and visual representations of associated signaling pathways and discovery workflows.

A Landscape of Novel PDK4 Inhibitors: Chemical Scaffolds and Inhibitory Potencies

The quest for potent and selective PDK4 inhibitors has led to the exploration of diverse chemical scaffolds. Initial efforts have yielded several promising classes of compounds, each with distinct mechanisms of action and inhibitory profiles. These inhibitors primarily target either the ATP-binding pocket or the allosteric lipoamide-binding site of the enzyme.[5][6][7]

A summary of representative novel PDK4 inhibitors and their reported potencies is presented below.

| Compound Class | Representative Compound | Target Site | PDK4 IC50 | Other PDK Isoform IC50s | Reference |

| N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides | 10d | Not Specified | 41 nM | Not Specified | [8][9] |

| 1,2,4-Benzothiadiazine 1,1-dioxides | 12c | Not Specified | 0.5 µM | Not Specified | [9][10] |

| Anthraquinone Derivatives | 8c | Allosteric (lipoamide binding site) | 84 nM | Not Specified | [5] |

| Virtual Screening Hits | 11 | ATP-binding Pocket | 6.8 µM | PDK1: 0.41 µM, PDK2: 1.5 µM, PDK3: 3.9 µM | [11] |

| Vitamin K3 Derivatives | 8 | ATP-binding Pocket | IC80 of 46 µM | Not Specified | [12] |

| Isoindoline Derivatives | PS8 | ATP-binding Pocket | 1.10 µM | PDK2: 1.07 µM | [7] |

| Pan-PDK Inhibitors | VER-246608 | ATP-binding Pocket | Sub 100 nM | Sub 100 nM for PDK1, PDK2, PDK3 | [13] |

| Virtual Screening Hits | 4 | Not Specified | Pan-isoform inhibitor (EC50 = 0.34 µM) | More sensitive to PDK1 | [14] |

The Engine Room of Discovery: Key Experimental Protocols

The identification and characterization of novel PDK4 inhibitors rely on a suite of robust experimental assays. Below are detailed methodologies for key experiments frequently cited in the discovery process.

PDK Inhibition Assay (General Protocol)

This assay indirectly measures the inhibitory potential of a compound by quantifying the remaining activity of the Pyruvate Dehydrogenase Complex (PDC) after the kinase reaction.

Materials:

-

Purified PDK enzyme (e.g., recombinant human PDK4)

-

Purified PDC E1 subunit (substrate)

-

Assay Buffer (e.g., 250 mM Tris-HCl, 10 mM EDTA, 5 mM EGTA, 10 mM DTT, 50 mM MgCl2)

-

ATP solution

-

Test compounds dissolved in DMSO

-

96-well plates

Procedure:

-

To each well of a 96-well plate, add 25 µL of double-distilled water and 5 µL of 10x assay buffer.

-

Add 5 µL of the test compound at various concentrations (typically in a serial dilution). For control wells, add 5 µL of 1% DMSO in PBS buffer.

-

Add 5 µL of ATP (final concentration typically 10 µM) and 5 µL of the PDC E1 substrate (e.g., 0.2 µg per well).

-

Initiate the phosphorylation reaction by adding 5 µL of the PDK enzyme (e.g., 10 µM for PDK1-3, 20 µM for PDK4). For the negative control well, add protein buffer without the enzyme.

-

Mix the plate and incubate at 37°C for 30 minutes.

-

The remaining PDC activity is then measured using a specific PDC activity assay kit, which typically involves a colorimetric or fluorometric readout. The IC50 value is calculated from the dose-response curve.[11]

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., NCI-H1975)

-

Cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed a suspension of cancer cells (e.g., 3000 cells per well) in 96-well plates and culture for 24 hours.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 120 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The results are expressed as a percentage of the DMSO-treated control cells.[11][13]

In Vivo Xenograft Model for Antitumor Activity

This model assesses the efficacy of a PDK4 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., J82 bladder cancer cells)

-

Test compound formulated for in vivo administration

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to a control group (vehicle) and a treatment group (test compound).

-

Administer the test compound or vehicle to the mice daily (e.g., via intraperitoneal injection) at a specific dose (e.g., 10 or 20 mg/kg).

-

Measure the tumor volume at regular intervals throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).[14][15]

Visualizing the Molecular Landscape: Pathways and Workflows

Understanding the intricate signaling networks involving PDK4 and the logical flow of inhibitor discovery is crucial for rational drug design. The following diagrams, rendered using the DOT language, illustrate these concepts.

Caption: PDK4 integrates signals from various transcription factors to regulate the activity of the Pyruvate Dehydrogenase Complex (PDC), thereby controlling the metabolic fate of pyruvate.

Caption: The discovery of novel PDK4 inhibitors follows a multi-stage process, from initial screening to preclinical evaluation.

The Path Forward

The initial discoveries of diverse and potent PDK4 inhibitors have laid a strong foundation for the development of novel therapeutics. The ongoing research focuses on improving the selectivity of these inhibitors for PDK4 over other isoforms to minimize off-target effects, as well as optimizing their pharmacokinetic properties for clinical translation. The detailed methodologies and structured data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising field of drug discovery. The continued exploration of PDK4's role in disease and the development of next-generation inhibitors hold the potential to revolutionize the treatment of metabolic disorders and cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pdk4 pyruvate dehydrogenase kinase, isoenzyme 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Frontiers | Increased Expression of PDK4 Was Displayed in Gastric Cancer and Exhibited an Association With Glucose Metabolism [frontiersin.org]

- 4. PDK4 drives metabolic alterations and muscle atrophy in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Pyruvate Dehydrogenase Kinase 4 Inhibitors for Potential Oral Treatment of Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oncotarget.com [oncotarget.com]

- 14. High-throughput screening of novel pyruvate dehydrogenase kinases inhibitors and biological evaluation of their in vitro and in vivo antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for PDK4-IN-1 Treatment in HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvate dehydrogenase kinase 4 (PDK4) is a key mitochondrial enzyme that regulates the metabolic switch between glycolysis and glucose oxidation. In many cancer cells, including the human colorectal carcinoma cell line HCT116, upregulation of PDK4 is associated with a metabolic shift towards aerobic glycolysis (the Warburg effect), which promotes cell proliferation and resistance to apoptosis. PDK4-IN-1 is a potent and specific inhibitor of PDK4, making it a valuable tool for investigating the role of PDK4 in cancer metabolism and a potential therapeutic agent.

These application notes provide detailed protocols for studying the effects of this compound on HCT116 cells, including methods for cell culture, and assays for assessing cell proliferation, apoptosis, and colony formation. Additionally, we present a summary of the key signaling pathways affected by this compound in this cell line.

Mechanism of Action of this compound in HCT116 Cells

This compound inhibits the kinase activity of PDK4, leading to the activation of the pyruvate dehydrogenase (PDH) complex. This, in turn, promotes the conversion of pyruvate to acetyl-CoA and enhances mitochondrial respiration. In HCT116 cells, inhibition of PDK4 by this compound has been shown to induce a dose-dependent increase in apoptosis and impede cell proliferation.[1] This is associated with the phosphorylation of p53, a critical tumor suppressor, and the modulation of apoptosis-related proteins, including the downregulation of the anti-apoptotic protein BCL-xL and the upregulation of the pro-apoptotic protein BAX.[1] Consequently, treatment with this compound leads to the cleavage of PARP1 and caspase-3, key executioners of apoptosis.[1]

Quantitative Data Summary

The following table summarizes the effective concentrations and incubation times of this compound for various assays in HCT116 cells, as derived from published research.

| Assay Type | This compound Concentration | Incubation Time | Observed Effect in HCT116 Cells | Reference |

| Apoptosis Assay | 10 - 50 µM | 24 hours | Dose-dependent increase in apoptosis | [1] |

| Proliferation Assay | 50 µM | Up to 72 hours | Significant impediment of proliferation | [1] |

| Colony Formation Assay | 50 µM | 7 - 9 days | Significant reduction in colony formation efficiency | [1][2] |

| Western Blot (p53 phosphorylation) | 10 - 50 µM | 24 hours | Dose-dependent increase in p53 phosphorylation on serine 15 | [1] |

IC50 Value: The half-maximal inhibitory concentration (IC50) of this compound for PDK4 is 84 nM.[1]

Experimental Protocols

HCT116 Cell Culture

A fundamental prerequisite for reliable and reproducible results is the proper maintenance of HCT116 cell cultures.

Materials:

-

HCT116 cells (ATCC CCL-247)

-

McCoy's 5A Medium (e.g., GIBCO #16600)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-25 or T-75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 1500 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.[3]

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

-

Subculturing (Splitting): When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Seeding: Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is typical for HCT116 cells.[1]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability and proliferation.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells per well. After 24 hours, treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for 24 hours.

-

Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Combine all cells and centrifuge at 1500 rpm for 5 minutes.

-

Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins.

Materials:

-

HCT116 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-BAX, anti-BCL-xL, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by size on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

Materials:

-

HCT116 cells

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

-

Cell Seeding: Seed a low number of HCT116 cells (e.g., 500 cells per well) in 6-well plates.

-